molecular formula C13H6BrClO B12503446 2-Bromo-7-chloro-9H-fluoren-9-one

2-Bromo-7-chloro-9H-fluoren-9-one

Cat. No.: B12503446
M. Wt: 293.54 g/mol
InChI Key: XSDQQKJPRDROFG-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-9H-fluoren-9-one is a halogenated derivative of fluorenone, a compound known for its applications in organic synthesis and material science. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the fluorenone core. The molecular formula of this compound is C13H6BrClO, and it has a molecular weight of 293.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-9H-fluoren-9-one typically involves the halogenation of fluorenone derivatives. One common method includes the bromination and chlorination of 9-fluorenone. The reaction is carried out in the presence of bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-7-chloro-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-chloro-9H-fluoren-9-one is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-7-chlorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrClO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDQQKJPRDROFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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